molecular formula C10H10N2 B1199982 Naphthalene-1,4-diamine CAS No. 2243-61-0

Naphthalene-1,4-diamine

Cat. No.: B1199982
CAS No.: 2243-61-0
M. Wt: 158.2 g/mol
InChI Key: OKBVMLGZPNDWJK-UHFFFAOYSA-N
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Description

Naphthalene-1,4-diamine, also known as 1,4-diaminonaphthalene, is an organic compound with the chemical formula C10H10N2. It is a white to light yellow crystalline solid that is primarily used in the synthesis of dyes, pigments, and other organic compounds. This compound is known for its aromatic properties and is a derivative of naphthalene, a polycyclic aromatic hydrocarbon.

Biochemical Analysis

Biochemical Properties

1,4-Naphthalenediamine plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases and coordination complexes. It interacts with enzymes, proteins, and other biomolecules through its amine groups, which can form hydrogen bonds and coordinate with metal ions. For instance, 1,4-Naphthalenediamine can form complexes with transition metals such as copper, zinc, and iron, which can influence the activity of metalloenzymes. Additionally, it can react with aldehydes and ketones to form Schiff bases, which are important intermediates in various biochemical pathways .

Cellular Effects

1,4-Naphthalenediamine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,4-Naphthalenediamine can interact with cellular receptors and enzymes, leading to changes in signal transduction pathways. This can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 1,4-Naphthalenediamine involves its ability to bind to biomolecules and modulate their activity. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For instance, 1,4-Naphthalenediamine can inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, 1,4-Naphthalenediamine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Naphthalenediamine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. Long-term studies have shown that 1,4-Naphthalenediamine can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .

Dosage Effects in Animal Models

The effects of 1,4-Naphthalenediamine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and promoting cell growth. At high doses, 1,4-Naphthalenediamine can exhibit toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings underscore the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

1,4-Naphthalenediamine is involved in several metabolic pathways, including those related to its biotransformation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups to facilitate its excretion. Additionally, 1,4-Naphthalenediamine can influence metabolic flux by interacting with key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,4-Naphthalenediamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. For example, the compound can be taken up by cells via active transport mechanisms and distributed to specific organelles where it exerts its effects. The localization and accumulation of 1,4-Naphthalenediamine can significantly influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of 1,4-Naphthalenediamine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 1,4-Naphthalenediamine can accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, it can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of 1,4-Naphthalenediamine is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,4-diamine can be synthesized through several methods. One common method involves the reduction of 1,4-dinitronaphthalene using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and hydrogen pressure at 1-2 atm. Another method involves the reduction of 1,4-dinitronaphthalene using iron powder and hydrochloric acid, which also yields this compound .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of 1,4-dinitronaphthalene. This process is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which naphthalene-1,4-diamine exerts its effects involves its interaction with various molecular targets. It can act as an electron donor or acceptor, participating in redox reactions. Its aromatic structure allows it to intercalate into DNA, making it useful in the study of DNA interactions and as a potential anticancer agent .

Comparison with Similar Compounds

Naphthalene-1,4-diamine is unique compared to other similar compounds due to its specific substitution pattern on the naphthalene ring. Similar compounds include:

  • 1,2-Diaminonaphthalene
  • 1,3-Diaminonaphthalene
  • 1,5-Diaminonaphthalene
  • 1,8-Diaminonaphthalene
  • 2,3-Diaminonaphthalene
  • 2,6-Diaminonaphthalene
  • 2,7-Diaminonaphthalene

These compounds differ in the position of the amine groups on the naphthalene ring, which affects their chemical properties and reactivity. This compound is particularly notable for its use in the synthesis of specific dyes and pigments due to its unique reactivity .

Properties

IUPAC Name

naphthalene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,11-12H2
Source PubChem
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InChI Key

OKBVMLGZPNDWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Record name 1,4-NAPHTHALENEDIAMINE
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DSSTOX Substance ID

DTXSID6025696
Record name 1,4-Naphthalenediamine
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Molecular Weight

158.20 g/mol
Source PubChem
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Physical Description

1,4-naphthalenediamine is a dark green to black crystalline solid. (NTP, 1992)
Record name 1,4-NAPHTHALENEDIAMINE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 1,4-NAPHTHALENEDIAMINE
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CAS No.

2243-61-0
Record name 1,4-NAPHTHALENEDIAMINE
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Record name 1,4-Naphthylenediamine
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Record name Naphthalene-1,4-diamine
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Melting Point

248 °F (NTP, 1992)
Record name 1,4-NAPHTHALENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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